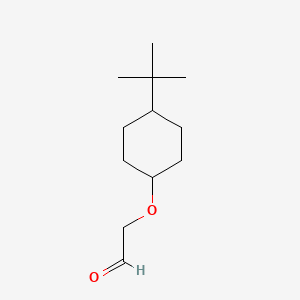
((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde: is an organic compound with the molecular formula C₁₂H₂₂O₂ It is characterized by the presence of a cyclohexyl ring substituted with a tert-butyl group and an oxyacetaldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde typically involves the reaction of 4-tert-butylcyclohexanol with an appropriate aldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the efficient separation and purification of the compound from reaction mixtures .
化学反应分析
Types of Reactions: ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxyacetaldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetic acid.
Reduction: Formation of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound may be used to study the effects of structural modifications on biological activity. It can serve as a model compound to investigate the interactions of similar molecules with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the development of new materials with specific characteristics.
作用机制
The mechanism of action of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. The cyclohexyl and tert-butyl groups contribute to the compound’s hydrophobic interactions with lipid membranes and other hydrophobic environments .
相似化合物的比较
- Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate, trans-
- ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)ethanol
Comparison: ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde is unique due to the presence of both an oxyacetaldehyde group and a tert-butyl-substituted cyclohexyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it different from similar compounds that may lack one or more of these features .
属性
CAS 编号 |
84930-11-0 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC 名称 |
2-(4-tert-butylcyclohexyl)oxyacetaldehyde |
InChI |
InChI=1S/C12H22O2/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h8,10-11H,4-7,9H2,1-3H3 |
InChI 键 |
ZTWFAACNANZDRH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC(CC1)OCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


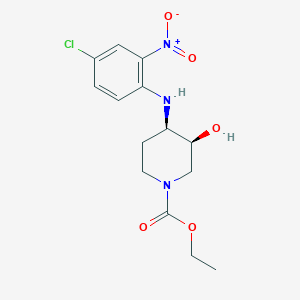



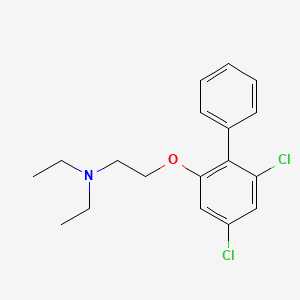
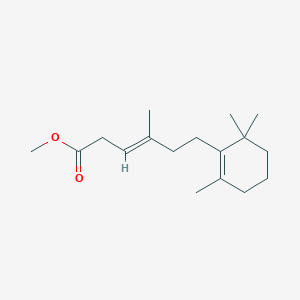

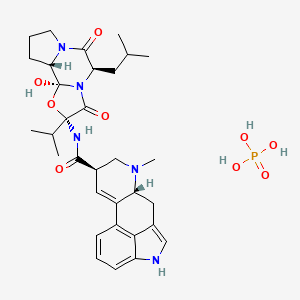
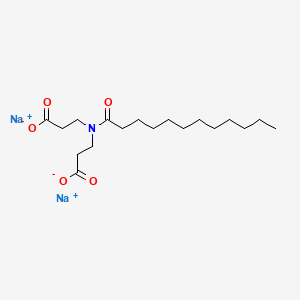

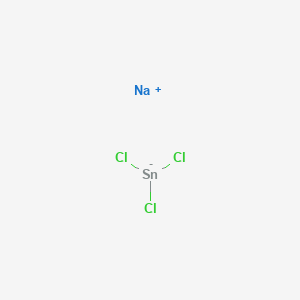
![4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12673937.png)
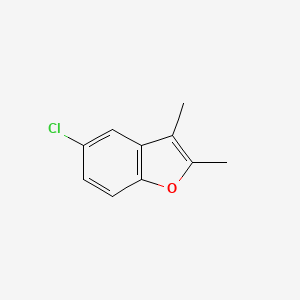
![Benzene, [(1-phenylethoxy)methyl]-](/img/structure/B12673943.png)
